Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate
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Overview
Description
Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a synthetic organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate typically involves a multi-step process:
Formation of the Triazolopyridine Core: The triazolopyridine core is synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor.
Butanoylation: The triazolopyridine intermediate is then subjected to butanoylation using butanoyl chloride in the presence of a base such as triethylamine.
Amination: The butanoylated intermediate undergoes amination with 4-aminobenzoic acid to form the desired amide linkage.
Esterification: Finally, the compound is esterified with isopropanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate involves:
Molecular Targets: The compound targets specific enzymes and receptors in microbial cells, disrupting their normal function.
Pathways Involved: It interferes with nucleic acid synthesis and protein synthesis pathways, leading to the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-{[4-(pyridin-3-yl)butanoyl]amino}benzoate
- Propan-2-yl 4-{[4-(1,2,4-triazol-3-yl)butanoyl]amino}benzoate
Uniqueness
Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is unique due to the presence of the triazolopyridine moiety, which enhances its antiviral and antimicrobial properties compared to similar compounds .
Biological Activity
Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₂
- CAS Number : Not specified in the available literature.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, derivatives of triazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that triazole derivatives exhibited IC₅₀ values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, suggesting that this compound may share similar properties due to its structural components .
Antimicrobial Activity
Triazole compounds have also demonstrated significant antimicrobial effects. For example, a related study highlighted the antibacterial activity of triazole derivatives against various pathogenic bacteria. The compound was effective at inhibiting bacterial growth, suggesting potential applications in treating infections .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some triazole derivatives have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been observed to disrupt the normal cell cycle progression in malignant cells.
Table 1: Biological Activity of Related Triazole Compounds
Compound Name | Cell Line Tested | IC₅₀ Value (μM) | Activity Type |
---|---|---|---|
Compound A | MCF-7 | 27.3 | Anticancer |
Compound B | HCT116 | 6.2 | Anticancer |
Compound C | Staphylococcus aureus | 15.0 | Antimicrobial |
Compound D | E. coli | 20.0 | Antimicrobial |
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits key metabolic enzymes in pathogens |
Apoptosis Induction | Triggers programmed cell death in cancer cells |
Cell Cycle Arrest | Disrupts normal cell cycle progression |
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole-based compounds demonstrated their efficacy against breast cancer cell lines (MCF-7). The results indicated that specific modifications to the triazole structure significantly enhanced their anticancer properties.
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial activity of triazole derivatives revealed effective inhibition against multi-drug resistant strains of bacteria. The study highlighted the potential for these compounds as new therapeutic agents in combating resistant infections.
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
propan-2-yl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C20H22N4O3/c1-14(2)27-20(26)15-9-11-16(12-10-15)21-19(25)8-5-7-18-23-22-17-6-3-4-13-24(17)18/h3-4,6,9-14H,5,7-8H2,1-2H3,(H,21,25) |
InChI Key |
AKBXPOXFQZUHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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